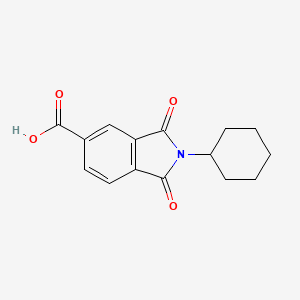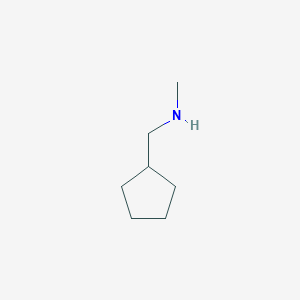![molecular formula C14H15NO2 B1347597 2-[(4-Methoxy-phenylamino)-methyl]-phenol CAS No. 52537-88-9](/img/structure/B1347597.png)
2-[(4-Methoxy-phenylamino)-methyl]-phenol
Übersicht
Beschreibung
2-[(4-Methoxy-phenylamino)-methyl]-phenol, also known as MAPP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of phenols and is commonly used as a reagent in various biochemical assays.
Wissenschaftliche Forschungsanwendungen
Synthese von Schiff-Basen
Die Verbindung „2-[(4-Methoxy-phenylamino)-methyl]-phenol“ kann über den Reduktionsweg von Schiff-Basen synthetisiert werden . Schiff-Basen sind eine Klasse organischer Verbindungen, die eine funktionelle Gruppe enthalten, die eine Kohlenstoff-Stickstoff-Doppelbindung aufweist, wobei das Stickstoffatom an eine Aryl- oder Alkylgruppe gebunden ist .
Kristallstrukturanalyse
Die Verbindung bildet asymmetrische Einheiten von C14H15NO2 in monoklinen Kristallsystemen . Diese Eigenschaft kann in der Kristallographie nützlich sein, die die experimentelle Wissenschaft der Bestimmung der Anordnung von Atomen in kristallinen Festkörpern ist .
Wasserstoffbrückenbindungsstudien
Die Hydroxylgruppe in der Verbindung ist an intermolekularen O2—H2···O2 und O2—H2···O21-Wasserstoffbrückenbindungen beteiligt . Dies macht es zu einem möglichen Kandidaten für die Untersuchung von Wasserstoffbrückenbindungsmustern und deren Auswirkungen auf die molekulare Struktur .
Synthese von Azofarbstoffen
Die Verbindung ist ein wichtiger Ausgangsstoff für die Synthese vieler Verbindungen wie Azofarbstoffe . Azofarbstoffe sind eine Art von Farbstoffen, die eine Azogruppe (-N=N-) als Teil ihrer Molekülstruktur enthalten .
Synthese von Dithiocarbamaten
Neben Azofarbstoffen kann die Verbindung auch bei der Synthese von Dithiocarbamaten eingesetzt werden . Dithiocarbamate sind eine Klasse von Organoschwefelverbindungen, die in einer Vielzahl von Anwendungen eingesetzt werden, darunter als Pestizide und Kautschukbeschleuniger .
Pharmazeutische Anwendungen
Sekundäre Amine wie „this compound“ bilden die Bestandteile vieler Arzneimittel wie Antidepressiva, psychedelischer und opioid-analgetischer Mittel . Dies macht die Verbindung zu einem wertvollen Ausgangsstoff in der pharmazeutischen Forschung .
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Related compounds are known to participate in various biochemical reactions, including those involving secondary amines .
Pharmacokinetics
Similar compounds have been shown to have different rates of reaction due to differences in electronegativity .
Result of Action
Related compounds have been shown to have various effects, including potential anticancer activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(4-Methoxy-phenylamino)-methyl]-phenol. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and stability .
Biochemische Analyse
Biochemical Properties
2-[(4-Methoxy-phenylamino)-methyl]-phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes . Additionally, this compound can act as a substrate for certain cytochrome P450 enzymes, leading to its biotransformation and subsequent effects on cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound has been found to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and van der Waals forces . This binding can lead to the inhibition or activation of enzymes, depending on the context. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound can undergo degradation, leading to the formation of various metabolites . These metabolites can have different effects on cellular function compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it can have beneficial effects, such as reducing oxidative stress and enhancing cellular function . At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . Additionally, the compound’s distribution can be influenced by factors such as pH and the presence of other biomolecules .
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound can significantly impact its activity and function, influencing processes such as gene expression and cellular respiration .
Eigenschaften
IUPAC Name |
2-[(4-methoxyanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-9,15-16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFHQRSQVWQRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296820 | |
| Record name | 2-[(4-Methoxyanilino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52537-88-9 | |
| Record name | 52537-88-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-Methoxyanilino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(p-Anisidino)-ortho-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)


